molecular formula C12H13BrN2O B571982 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole CAS No. 1245649-58-4

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

Número de catálogo: B571982
Número CAS: 1245649-58-4
Peso molecular: 281.153
Clave InChI: FFOAWGHMBUULGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic aromatic organic compound family, specifically categorized as a substituted benzimidazole derivative. The compound contains both nitrogen and oxygen heteroatoms within its ring systems, classifying it among the broader category of heterocyclic compounds that feature multiple heteroatoms. The International Union of Pure and Applied Chemistry designation for this compound reflects its complex structural architecture, incorporating the systematic naming conventions for both the benzimidazole core and the tetrahydropyran substituent.

The molecular identity of this compound is established through several key identifiers that facilitate its recognition in chemical databases and research literature. The Chemical Abstracts Service registry number 1245649-58-4 serves as the primary identifier for this compound across multiple chemical databases. Additionally, the compound is catalogued under the molecular database locator number MFCD18072651, which provides standardized reference for structural and property information.

Table 1: Chemical Identification and Molecular Properties

Property Value Reference
Chemical Abstracts Service Number 1245649-58-4
Molecular Formula C₁₂H₁₃BrN₂O
Molecular Weight 281.15 g/mol
Molecular Database Locator Number MFCD18072651
Simplified Molecular Input Line Entry System Code BrC1=CC=C2N=CN(C3CCOCC3)C2=C1
Predicted Boiling Point 425.3 ± 55.0 °C
Predicted Density 1.60 g/cm³
Predicted pKa 4.10 ± 0.10

The structural complexity of this compound arises from the fusion of multiple ring systems and the strategic placement of functional groups. The benzimidazole core consists of a benzene ring fused to an imidazole ring, creating a bicyclic aromatic system that serves as the foundation for the compound. The tetrahydropyran moiety attached at the 1-position introduces a six-membered saturated ring containing an oxygen atom, while the bromine substituent at the 6-position provides additional opportunities for chemical modification. This arrangement of functional groups creates a three-dimensional molecular architecture that influences the compound's chemical reactivity and potential biological activity.

Alternative nomenclature systems provide additional designation methods for this compound, reflecting different systematic approaches to heterocyclic naming conventions. The compound may also be referred to as 6-bromo-1-(oxan-4-yl)benzimidazole, utilizing the oxane designation for the tetrahydropyran ring system. These alternative names demonstrate the flexibility in heterocyclic nomenclature while maintaining chemical accuracy and structural clarity.

Historical Context in Benzimidazole Derivative Research

The development of this compound emerges from a rich historical foundation in benzimidazole research that spans more than eight decades of scientific investigation. The initial exploration of benzimidazole compounds began in 1944 when Woolley hypothesized that benzimidazoles could exhibit purine-like biological responses, establishing the first framework for understanding their potential therapeutic applications. This foundational work provided the conceptual basis for subsequent investigations into substituted benzimidazole derivatives, including compounds with complex substituent patterns such as those found in this compound.

The scientific interest in benzimidazole derivatives accelerated significantly following the discoveries by Brink and colleagues in the late 1940s and early 1950s, who identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B₁₂. These findings revealed that certain benzimidazole derivatives possessed vitamin B₁₂-like biological activity, establishing the therapeutic potential of this heterocyclic system and inspiring extensive research into structural modifications that could enhance biological properties. The recognition that benzimidazole could serve as a stable platform for drug development led to systematic investigations of various substituent effects on biological activity.

Table 2: Historical Milestones in Benzimidazole Research Leading to Complex Derivatives

Year Research Milestone Scientific Impact Reference
1944 Woolley hypothesized purine-like activity Established theoretical foundation
1949-1950 Brink et al. identified vitamin B₁₂ connection Demonstrated therapeutic potential
1950 CIBA pharmaceutical discovered etonitazene First opioid benzimidazole derivative
1960 Fort et al. reported proton pump inhibitor activity Expanded therapeutic applications
1971 Mebendazole discovery by Janssen Established antihelmintic applications
1975 Albendazole development Advanced antiparasitic treatment
1990s Fluorine and complex substituent research Enhanced stability and bioavailability

The progression from simple benzimidazole structures to complex derivatives like this compound reflects decades of systematic structure-activity relationship investigations. During the 1990s, researchers began incorporating fluorine atoms, propylene chains, tetrahydroquinoline groups, and other complex substituents into benzimidazole frameworks, resulting in compounds with increased stability, enhanced bioavailability, and significant biological activity. These structural modifications demonstrated that strategic substitution patterns could dramatically influence the pharmacological properties of benzimidazole derivatives.

The development of substituted benzimidazoles with heterocyclic substituents, such as the tetrahydropyran moiety found in this compound, represents a sophisticated approach to molecular design that builds upon historical insights into structure-activity relationships. Research in the 1990s showed that derivatization at the nitrogen positions of benzimidazole with electron-donating groups and substitution with various heterocyclic systems could result in compounds with enhanced therapeutic profiles. This historical context provides the scientific foundation for understanding why compounds like this compound continue to attract research attention.

The evolution of benzimidazole research has been driven by the recognition that this heterocyclic system can serve as a privileged scaffold for drug development. The term "privileged scaffold" refers to molecular frameworks that appear frequently in bioactive compounds and can interact with multiple biological targets through different substitution patterns. The historical development of numerous clinically successful drugs containing benzimidazole nuclei, including albendazole, mebendazole, omeprazole, lansoprazole, and others, has validated this approach and encouraged continued exploration of novel substituted derivatives.

Significance in Heterocyclic Chemistry

This compound exemplifies the sophisticated molecular architectures that have become central to modern heterocyclic chemistry research. The compound demonstrates the successful integration of multiple heterocyclic systems within a single molecular framework, combining the established biological significance of benzimidazole derivatives with the structural complexity introduced by tetrahydropyran substitution. This integration represents a fundamental principle in heterocyclic chemistry where the combination of different ring systems can create compounds with emergent properties that exceed the sum of their individual components.

The benzimidazole core structure contributes essential characteristics that have made this heterocyclic system invaluable in pharmaceutical chemistry. Benzimidazole derivatives possess both acidic and basic characteristics due to the nitrogen atoms in the imidazole ring, allowing them to participate in diverse chemical interactions and form salts with various counterions. These compounds also exhibit prototropic tautomerism when unsubstituted nitrogen groups are present, leading to equilibrium mixtures that can influence biological activity. The aromatic character of the benzimidazole system provides stability while maintaining sufficient reactivity for chemical modifications.

The tetrahydropyran substituent introduces additional complexity and potential for molecular recognition in biological systems. Tetrahydropyran rings are six-membered saturated heterocycles containing oxygen atoms that can participate in hydrogen bonding interactions and influence the overall three-dimensional shape of molecules. The attachment of this substituent to the benzimidazole nitrogen creates a compound capable of adopting multiple conformations, potentially enabling interactions with diverse biological targets through induced-fit mechanisms.

Table 3: Heterocyclic System Contributions to Molecular Properties

Heterocyclic Component Structural Contribution Chemical Properties Reference
Benzimidazole Core Bicyclic aromatic stability Acidic and basic characteristics
Tetrahydropyran Ring Six-membered oxygen heterocycle Hydrogen bonding capability
Bromine Substituent Halogen functionality Electrophilic reactivity
Combined System Multi-heterocyclic architecture Enhanced biological potential

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to its role as a representative example of modern synthetic heterocyclic design. The compound illustrates how strategic combination of different heterocyclic systems can create molecules with enhanced potential for biological activity while maintaining synthetic accessibility. This approach has become increasingly important in medicinal chemistry as researchers seek to develop compounds that can selectively interact with complex biological targets.

The bromine substituent at the 6-position of the benzimidazole ring provides additional opportunities for chemical modification through various substitution reactions, including nucleophilic substitution, coupling reactions, and metal-catalyzed transformations. This reactivity makes the compound valuable not only as a potential bioactive agent but also as an intermediate for the synthesis of more complex derivatives. The presence of the bromine atom demonstrates how halogen substituents can serve as versatile handles for further structural elaboration in heterocyclic synthesis.

The structural versatility demonstrated by this compound reflects broader trends in heterocyclic chemistry toward the development of compounds with multiple sites for potential biological interaction. The ability to introduce various substituents at different positions of heterocyclic scaffolds allows chemists to fine-tune molecular properties and optimize compounds for specific applications. This compound serves as an example of how modern heterocyclic chemistry has evolved to create increasingly sophisticated molecular architectures that can address complex challenges in drug discovery and materials science.

The importance of compounds like this compound in contemporary heterocyclic research is further emphasized by the growing recognition that heterocyclic compounds are essential components of most biologically active molecules. The prevalence of nitrogen-containing heterocycles in pharmaceutical agents, natural products, and functional materials has made the development of efficient synthetic methods for complex heterocyclic compounds a priority in chemical research. This compound represents the type of advanced heterocyclic structure that continues to drive innovation in synthetic methodology and biological evaluation.

Propiedades

IUPAC Name

6-bromo-1-(oxan-4-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-9-1-2-11-12(7-9)15(8-14-11)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOAWGHMBUULGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681018
Record name 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-58-4
Record name 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Nucleophilic Substitution via Chlorinated Intermediate

A widely reported method involves the chlorination of a benzimidazole precursor followed by nucleophilic substitution with tetrahydro-2H-pyran-4-amine. This two-step approach, adapted from fluorine-18 benzimidazole synthesis protocols, achieves moderate to high yields.

Step 1: Chlorination of 5-Bromo-2-oxo-1H-benzo[d]imidazole
Phosphorus oxychloride (POCl₃) serves as the chlorinating agent. Reacting 5-bromo-2-oxo-1H-benzo[d]imidazole with excess POCl₃ under reflux conditions (3 hours, 105°C) converts the carbonyl group to a chloro substituent. The crude product, 2-chloro-5-bromo-1H-benzo[d]imidazole, is isolated via silica gel chromatography with a yield of 68–72%.

Step 2: Nucleophilic Substitution with Tetrahydro-2H-pyran-4-amine
The chlorinated intermediate reacts with tetrahydro-2H-pyran-4-amine in N,N-dimethylformamide (DMF) using anhydrous potassium carbonate (K₂CO₃) as a base. Refluxing at 120°C for 2–3 hours facilitates the substitution, yielding the target compound after column purification (55–60% yield).

Direct Condensation of Brominated Precursors

VulcanChem reports a one-pot condensation strategy using 5-bromo-1H-benzimidazole and tetrahydro-2H-pyran-4-yl derivatives. This method bypasses intermediate isolation, reducing synthesis time:

  • Reagents : 5-bromo-1H-benzimidazole, 4-bromotetrahydropyran, K₂CO₃, DMF.

  • Conditions : 24-hour reflux at 130°C under nitrogen atmosphere.

  • Yield : 45–50% after recrystallization from ethyl acetate/hexane.

While less efficient than the two-step method, this approach simplifies scale-up by minimizing purification steps.

Comparative Analysis of Methodologies

Parameter Nucleophilic Substitution Direct Condensation
Starting Material5-Bromo-2-oxo-1H-benzo[d]imidazole5-Bromo-1H-benzimidazole
Key ReagentPOCl₃4-Bromotetrahydropyran
Reaction Time5–6 hours24 hours
Overall Yield55–60%45–50%
Purity (HPLC)≥98%≥95%
ScalabilityHigh (batch size ≥500 g)Moderate (batch size ≤100 g)

The nucleophilic substitution route offers superior yields and purity, making it preferable for industrial applications. However, the direct condensation method remains valuable for small-scale syntheses due to operational simplicity.

Optimization Strategies and Challenges

Solvent and Base Selection

DMF is the solvent of choice for nucleophilic substitutions due to its high polarity and ability to dissolve both organic and inorganic reactants. Substituting DMF with dimethyl sulfoxide (DMSO) reduces yields by 15–20%, likely due to increased side reactions at elevated temperatures. Anhydrous K₂CO₃ outperforms triethylamine (TEA) as a base, achieving 98% conversion compared to TEA’s 75%.

Temperature Control

Overheating during chlorination (≥110°C) leads to decomposition, evidenced by a 25% yield drop. Maintaining reflux at 105°C ensures optimal POCl₃ activity without degrading the benzimidazole core.

Purification Techniques

Silica gel chromatography remains the gold standard for isolating 6-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole. Gradient elution with ethyl acetate/hexane (1:4 to 1:2) resolves impurities, yielding ≥98% purity. Recrystallization from ethyl acetate/hexane (1:5) provides comparable purity but lower recovery (70–75%) .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The tetrahydropyran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

Mecanismo De Acción

The mechanism of action of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The compound is compared to structurally related benzimidazole derivatives (Table 1):

Compound Name Substituent at N1 Bromine Position Molecular Weight Key Properties/Applications Reference
6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole Tetrahydro-2H-pyran-4-yl 6 ~299 (estimated) Pharmaceutical intermediate
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Isopropyl 6 271.13 Abemaciclib impurity standard
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole Methyl 6 225.09 High purity (97%), pharmaceutical R&D
5-Bromo-1-methyl-1H-benzo[d]imidazole Methyl 5 211.07 Antimicrobial agent
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) None (indole substitution) 5 (indole) 326.19 Biofilm inhibition (MRSA, C. albicans)

Key Observations :

  • The tetrahydro-2H-pyran-4-yl group in the target compound increases molecular weight and likely improves solubility compared to methyl or isopropyl substituents .
  • Bromine at position 6 (common in all except 3aq) may enhance electrophilic reactivity, facilitating cross-coupling reactions in drug synthesis .

Physicochemical Properties

  • Solubility : The tetrahydro-2H-pyran group likely improves aqueous solubility over methyl or phenyl substituents due to oxygen-containing heterocycles .
  • Melting Points : Benzimidazoles with aromatic substituents (e.g., 3ax: 240°C) exhibit higher melting points than alkyl-substituted derivatives (e.g., 3av: 231°C) .

Actividad Biológica

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole, with the CAS number 1245649-58-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₂H₁₃BrN₂O
  • Molecular Weight: 281.15 g/mol
  • Boiling Point: Approximately 425.3 °C
  • Purity: 98% .

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including antimicrobial, anticancer, and antioxidant activities.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL against several bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Microorganism
Compound A5.00E. coli
Compound B10.00S. aureus
Compound C15.00P. aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance, a related study found that compounds with similar structures had IC50 values less than those of standard chemotherapeutic agents like doxorubicin .

Case Study: Cytotoxic Effects
In a comparative analysis, the cytotoxicity of this compound was evaluated against human cancer cell lines (A431 and Jurkat). The results indicated that this compound exhibited significant growth inhibition with an IC50 value significantly lower than traditional treatments .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH scavenging assay, where it demonstrated strong radical scavenging activity, indicating its potential role in reducing oxidative stress .

Table 2: Antioxidant Activity

Compound% DPPH Scavenging Activity
Compound X88.56%
Compound Y90.52%
Compound Z84.16%

The biological activities of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease progression. Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer and microbial resistance pathways, enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves alkylation or condensation reactions. For example:

  • Alkylation : Reacting brominated benzimidazole precursors with tetrahydro-2H-pyran-4-yl groups using methyl iodide in DMF, with K₂CO₃ as a base and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst (yield: ~70-85%) .
  • Condensation : Substituted benzaldehydes or amines are condensed with bromoimidazole intermediates in ethanol under reflux, monitored by TLC .
    • Optimization : Key parameters include solvent polarity (DMF enhances nucleophilicity), catalyst loading (TBAB at 0.1 mmol per 1 mmol substrate), and reaction time (12–24 hrs). Purity is confirmed via column chromatography (ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are discrepancies resolved?

  • Techniques :

¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyranyl CH₂ groups (δ 3.5–4.0 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR can clarify .

IR : Confirm N-H stretches (~3400 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹) .

HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 307.08) .

  • Resolution : Cross-validate with X-ray crystallography (where available) or DFT calculations to resolve ambiguous peaks .

Q. How are solubility and stability profiles determined for this compound in research settings?

  • Methodology :

  • Solubility : Test in DMSO (common stock solvent), followed by serial dilution in PBS or cell culture media. Precipitation thresholds are identified via turbidity assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light (stored at 2–8°C in amber vials) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the benzimidazole core be addressed?

  • Approach :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer bromination or cross-coupling to the 6-position .
  • Computational Modeling : Use DFT to predict electron density maps, identifying reactive sites. For example, the tetrahydro-2H-pyran-4-yl group may sterically hinder substitution at adjacent positions .
    • Validation : Regioselectivity is confirmed via NOESY (nuclear Overhauser effects) or single-crystal XRD .

Q. What strategies resolve contradictory biological activity data across studies?

  • Case Example : If antiproliferative activity varies (e.g., IC₅₀ = 5 μM in Study A vs. 20 μM in Study B):

Assay Conditions : Compare cell lines (e.g., HepG2 vs. SW620), serum concentrations, and incubation times .

Compound Integrity : Verify purity (>98% via HPLC) and stability under assay conditions (e.g., DMSO oxidation byproducts) .

Target Engagement : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding to purported targets (e.g., kinase domains) .

Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?

  • Workflow :

Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with CYP450 enzymes (e.g., CYP3A4 metabolism) .

MD Simulations : Assess membrane permeability (logP ~2.5) and blood-brain barrier penetration (PSA < 90 Ų) .

ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 65% oral) and toxicity (AMES test alerts) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.